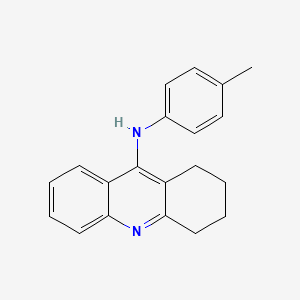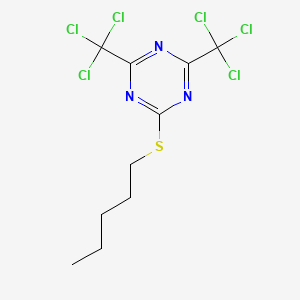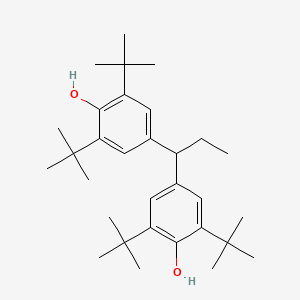![molecular formula C11H13N5O2 B14709446 Ethyl azido[2-(4-methylphenyl)hydrazinylidene]acetate CAS No. 24129-28-0](/img/structure/B14709446.png)
Ethyl azido[2-(4-methylphenyl)hydrazinylidene]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl azido[2-(4-methylphenyl)hydrazinylidene]acetate is a chemical compound known for its unique structure and reactivity It is characterized by the presence of an azido group, a hydrazinylidene moiety, and an ethyl ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl azido[2-(4-methylphenyl)hydrazinylidene]acetate typically involves the reaction of ethyl 2-chloro-2-[2-(4-methylphenyl)hydrazinylidene]acetate with sodium azide. The reaction is carried out in an appropriate solvent, such as ethanol, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure maximum yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and safety.
化学反応の分析
Types of Reactions
Ethyl azido[2-(4-methylphenyl)hydrazinylidene]acetate undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form nitrogen-containing heterocycles, such as pyrazoles.
Reduction Reactions: The azido group can be reduced to an amine group under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like ethanol or acetonitrile.
Cyclization Reactions: Reagents such as pentane-2,4-dione and bases like sodium ethoxide are used.
Reduction Reactions: Reducing agents like hydrogen gas in the presence of a palladium catalyst are commonly employed.
Major Products Formed
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Cyclization Reactions: Formation of pyrazole derivatives.
Reduction Reactions: Formation of the corresponding amine derivative.
科学的研究の応用
Ethyl azido[2-(4-methylphenyl)hydrazinylidene]acetate has several scientific research applications:
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with antimicrobial or anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of ethyl azido[2-(4-methylphenyl)hydrazinylidene]acetate involves its reactivity towards nucleophiles and electrophiles. The azido group is highly reactive and can undergo substitution or reduction reactions. The hydrazinylidene moiety can participate in cyclization reactions, leading to the formation of heterocyclic compounds. These reactions are facilitated by the electronic properties of the substituents and the reaction conditions employed .
類似化合物との比較
Ethyl azido[2-(4-methylphenyl)hydrazinylidene]acetate can be compared with other similar compounds, such as:
Ethyl 2-chloro-2-[2-(4-methylphenyl)hydrazinylidene]acetate: Similar structure but with a chloro group instead of an azido group.
Ethyl 2-azido-2-[2-(4-methoxyphenyl)hydrazinylidene]acetate: Similar structure but with a methoxy group on the phenyl ring.
The uniqueness of this compound lies in its azido group, which imparts distinct reactivity and potential for diverse chemical transformations.
特性
CAS番号 |
24129-28-0 |
|---|---|
分子式 |
C11H13N5O2 |
分子量 |
247.25 g/mol |
IUPAC名 |
ethyl 2-azido-2-[(4-methylphenyl)hydrazinylidene]acetate |
InChI |
InChI=1S/C11H13N5O2/c1-3-18-11(17)10(15-16-12)14-13-9-6-4-8(2)5-7-9/h4-7,13H,3H2,1-2H3 |
InChIキー |
URLYWJRIVOTBAJ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(=NNC1=CC=C(C=C1)C)N=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Copper;2-[(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)iminomethyl]phenol](/img/structure/B14709368.png)
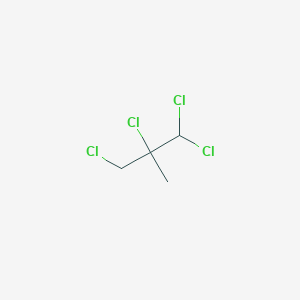
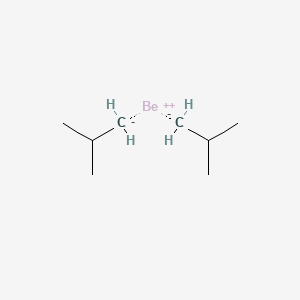

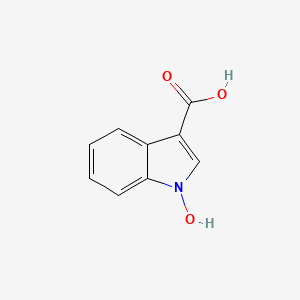

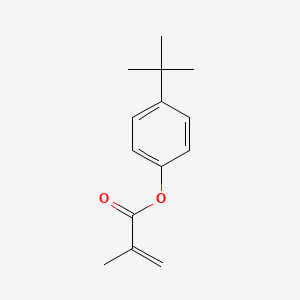
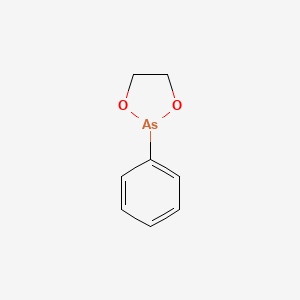
![2-hydroxy-6-[6-(methylthio)-9-purinyl]-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphorin 2-oxide](/img/structure/B14709417.png)

![Methyl 2'-methyl-10-oxo-10h-spiro[anthracene-9,1'-cyclopropane]-2'-carboxylate](/img/structure/B14709420.png)
